![molecular formula C23H21N3O6 B2684674 ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate CAS No. 877657-18-6](/img/no-structure.png)

ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

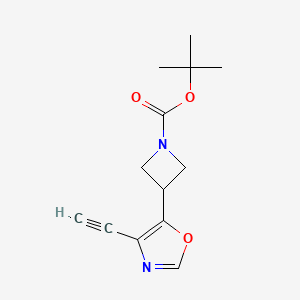

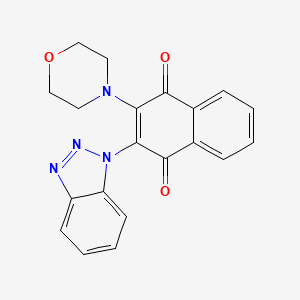

Ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C23H21N3O6 and its molecular weight is 435.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

Compounds with complex heterocyclic structures, such as pyrimidinones and thiazoles, have been extensively studied for their biological activities. For example, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrates the interest in exploring these molecules for antimicrobial properties (Hossan et al., 2012). Such studies are crucial for developing new pharmaceutical agents, indicating potential applications of similar compounds in drug discovery and development.

Synthetic Methodologies

Research into the synthesis and reactions of heterocyclic compounds, including those with pyrimidine, oxadiazole, and pyridopyridazine structures, provides valuable methodologies for creating a variety of biologically active compounds. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids showcases methods for constructing compounds with significant potential in medicinal chemistry (Janda, 2001). These methodologies could be applied to synthesize and modify compounds like ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate for various applications.

Anticancer Research

The exploration of heterocyclic compounds in the search for novel anticancer agents is a significant area of research. For example, thieno[2,3-d]pyrimidines have been investigated for their antitumor and antioxidant activities, highlighting the therapeutic potential of such structures in oncology (Aly et al., 2010). Given the structural complexity and potential biological activity of this compound, similar anticancer applications could be envisioned.

Material Science Applications

In addition to pharmaceutical applications, compounds with intricate heterocyclic structures find use in materials science, such as in the development of organic semiconductors, light-emitting diodes (LEDs), and as components in molecular imprinted polymers for selective sensing and separation technologies. The study on enhancing molecular imprinted polymers using organic fillers on bagasse cellulose fibers with biological evaluation and computational calculations illustrates the intersection of organic chemistry and material science (Fahim & Abu-El Magd, 2021).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate involves the condensation of p-toluidine with ethyl 2-bromoacetate to form ethyl 2-(p-tolyl)acetate. This intermediate is then reacted with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione to form ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Starting Materials": [ "p-toluidine", "ethyl 2-bromoacetate", "3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione" ], "Reaction": [ "Step 1: Condensation of p-toluidine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate to form ethyl 2-(p-tolyl)acetate.", "Step 2: Reaction of ethyl 2-(p-tolyl)acetate with 3,4-dihydro-2H-benzo[b][1,4]oxazine-2,4-dione in the presence of a base such as sodium hydride to form ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate.", "Step 3: Purification of the final product by column chromatography or recrystallization." ] } | |

CAS-Nummer |

877657-18-6 |

Molekularformel |

C23H21N3O6 |

Molekulargewicht |

435.436 |

IUPAC-Name |

ethyl 2-[[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]amino]acetate |

InChI |

InChI=1S/C23H21N3O6/c1-3-31-19(28)12-24-18(27)13-25-20-16-6-4-5-7-17(16)32-21(20)22(29)26(23(25)30)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,24,27) |

InChI-Schlüssel |

YAHYQJRTECQABT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=C(C=C3)C)OC4=CC=CC=C42 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2684592.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-3-carboxamide](/img/structure/B2684599.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride](/img/structure/B2684602.png)

![1-[4-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone](/img/structure/B2684604.png)

![Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2684607.png)

![ethyl 2-({3-[(3-methylbenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2684608.png)

![8-fluoro-3-(4-isopropylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684610.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2684611.png)